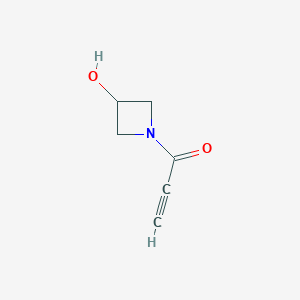
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona es un compuesto químico con la fórmula molecular C₆H₇NO₂ y un peso molecular de 125,13 g/mol . Este compuesto se caracteriza por la presencia de un anillo de azetidina, un grupo hidroxilo y una parte propínona. Se utiliza principalmente para fines de investigación en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona generalmente implica la reacción de derivados de azetidina con cetonas propargílicas bajo condiciones específicas. Un método común incluye el uso de un catalizador básico para facilitar la reacción entre la 3-hidroxiazetidina y la cetona propargílica . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
. El proceso implica escalar los métodos de síntesis de laboratorio mientras se asegura la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas correspondientes.
Sustitución: El anillo de azetidina puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de azetidina sustituidos.
Aplicaciones Científicas De Investigación
La 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona implica su interacción con objetivos moleculares y vías específicas. El anillo de azetidina y el grupo hidroxilo del compuesto juegan un papel crucial en su unión a enzimas y receptores, lo que lleva a diversos efectos biológicos. Los objetivos moleculares y las vías exactas aún se están investigando, pero los estudios preliminares sugieren su participación en la inhibición de ciertas enzimas y la modulación de las vías de señalización celular .
Comparación Con Compuestos Similares
La 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona se puede comparar con otros compuestos similares, como:
1-(3-Hidroxiazetidin-1-il)etanona: Estructura similar pero con una parte etanona en lugar de una propínona.
1-(3-Hidroxiazetidin-1-il)butan-2-ona: Contiene una parte butanona, lo que lleva a diferentes propiedades químicas.
1-(3-Hidroxiazetidin-1-il)pent-2-ona: Presenta una parte pentanona, que afecta su reactividad y aplicaciones.
La singularidad de la 1-(3-Hidroxiazetidin-1-il)prop-2-in-1-ona reside en su parte propínona, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C6H7NO2/c1-2-6(9)7-3-5(8)4-7/h1,5,8H,3-4H2 |
Clave InChI |
BFPMKDLBHHHQNY-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)N1CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


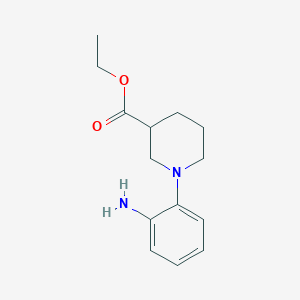
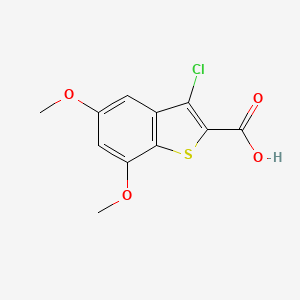
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
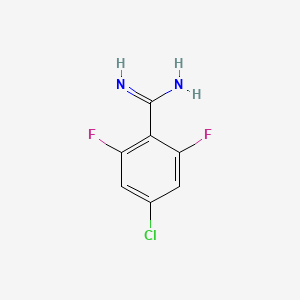
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)


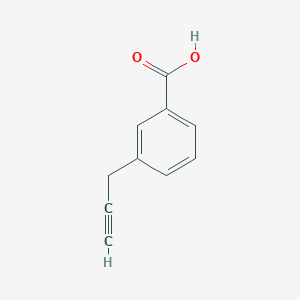
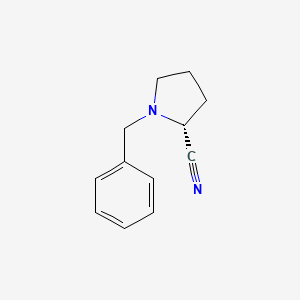
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
